molecular formula C15H24ClNO2 B12762122 beta-Alanine, 3-phenyl-, isohexyl ester, hydrochloride, DL- CAS No. 87252-96-8

beta-Alanine, 3-phenyl-, isohexyl ester, hydrochloride, DL-

Cat. No.: B12762122
CAS No.: 87252-96-8
M. Wt: 285.81 g/mol
InChI Key: VOGPRQISGMBRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Alanine, 3-phenyl-, isohexyl ester, hydrochloride, DL-: is a synthetic compound that belongs to the class of beta-amino acids. It is characterized by the presence of a phenyl group attached to the beta-alanine backbone, with an isohexyl ester and hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, 3-phenyl-, isohexyl ester, hydrochloride, DL- typically involves the esterification of beta-alanine with isohexanol in the presence of a suitable catalystThe final step involves the conversion of the ester to its hydrochloride salt form by reacting with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step synthesis process. The key steps include:

Chemical Reactions Analysis

Types of Reactions: Beta-Alanine, 3-phenyl-, isohexyl ester, hydrochloride, DL- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-Alanine, 3-phenyl-, isohexyl ester, hydrochloride, DL- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of beta-Alanine, 3-phenyl-, isohexyl ester, hydrochloride, DL- involves its interaction with specific molecular targets. It is believed to act by modulating the activity of certain enzymes and receptors. The compound may exert its effects through the following pathways:

Comparison with Similar Compounds

Uniqueness: Beta-Alanine, 3-phenyl-, isohexyl ester, hydrochloride, DL- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isohexyl ester and phenyl group makes it a versatile compound for various applications .

Properties

CAS No.

87252-96-8

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

4-methylpentyl 3-amino-3-phenylpropanoate;hydrochloride

InChI

InChI=1S/C15H23NO2.ClH/c1-12(2)7-6-10-18-15(17)11-14(16)13-8-4-3-5-9-13;/h3-5,8-9,12,14H,6-7,10-11,16H2,1-2H3;1H

InChI Key

VOGPRQISGMBRSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOC(=O)CC(C1=CC=CC=C1)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.